5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
5-iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3IN2O/c1-3-12-5(7(8,9)10)4(11)6(13-3)14-2/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONEQBIZFCDVXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=N1)OC)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine typically involves the iodination of a pyrimidine precursor. One common method includes the reaction of 4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or acids. Reduction reactions can also modify these functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Sonogashira coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in polar solvents such as DMF or DMSO.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products:
Substitution: Formation of 5-substituted pyrimidines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of certain enzymes or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The iodine atom may also play a role in binding to active sites of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their distinguishing features are summarized below:
Notes:
- Halogen position (2 vs. 5) significantly alters electronic properties. Iodine at position 5 (as in the target compound) may enhance steric bulk compared to position 2 .
- Methoxy and methyl groups in the target compound improve solubility relative to phenyl-substituted analogs (e.g., DT627 in ).
- The trifluoromethyl group at position 6 is conserved across analogs, suggesting its critical role in bioactivity .
Stability and Reactivity
- Halogen Effects : Iodine’s polarizability may increase susceptibility to nucleophilic substitution compared to chloro or bromo analogs .
- Thermal Stability: Methyl and methoxy substituents likely enhance thermal stability relative to mercapto- or amino-substituted derivatives (e.g., 2-mercapto-4-(trifluoromethyl)pyrimidine, CAS 196.19529 g/mol) .
Biological Activity
5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key features include:
- Iodine at position 5
- Methoxy group at position 4
- Trifluoromethyl group at position 6
These substituents significantly influence the compound's biological activity by altering its electronic properties and steric hindrance.
Anticancer Activity
Recent studies have highlighted the role of pyrimidine derivatives in cancer therapy. For instance, compounds with trifluoromethyl groups have shown promising results as inhibitors of branched-chain amino acid transaminases (BCATs), which are involved in cancer metabolism. The compound BAY-069, a structural analog, demonstrated potent inhibition of BCAT1 and BCAT2, suggesting that similar compounds may exhibit anticancer properties through metabolic modulation .
Enzyme Inhibition
This compound may act as an inhibitor for various enzymes. Pyrimidines have been extensively studied for their inhibitory effects on kinases and other enzymes critical in cellular signaling pathways. The presence of the trifluoromethyl group has been associated with increased potency and selectivity against target enzymes .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of pyrimidine derivatives. The following table summarizes key findings related to modifications on the pyrimidine core that enhance biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 5 | Iodine | Increases lipophilicity and binding affinity |
| 4 | Methoxy | Enhances solubility and bioavailability |
| 6 | Trifluoromethyl | Improves potency against enzymatic targets |
Case Studies
- BCAT Inhibition : A study identified a series of pyrimidinediones with varying substitutions that were potent inhibitors of BCATs. The lead compound demonstrated an IC50 value in the low nanomolar range, indicating strong biological activity .
- Antimicrobial Properties : Research has shown that pyrimidine derivatives exhibit significant antibacterial and antifungal activities. Compounds with halogen substitutions at specific positions have been particularly effective against strains such as Staphylococcus aureus and Candida albicans .
Q & A
Basic Question: How can I optimize the synthesis of 5-Iodo-4-methoxy-2-methyl-6-(trifluoromethyl)pyrimidine?
Methodological Answer:
Synthesis optimization involves selecting appropriate trifluoromethylation reagents (e.g., trifluoromethyl iodide) and controlling reaction conditions such as temperature, solvent polarity, and catalyst use. A stepwise approach is recommended:
Iodination : Introduce iodine at the 5-position using N-iodosuccinimide (NIS) in acidic media.
Methoxy Group Installation : Protect reactive sites with temporary groups (e.g., tert-butyldimethylsilyl ethers) before methoxylation via nucleophilic substitution .
Purification : Use recrystallization or silica gel chromatography to isolate the product.
- Key Parameters :
| Step | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Iodination | NIS, H2SO4 | 0–5°C | 70–85 |
| Methoxylation | NaOCH3, DMF | 60°C | 60–75 |
- Monitor reaction progress via TLC or HPLC.
Basic Question: What are the best practices for structural characterization of this compound?
Methodological Answer:
Combine multiple analytical techniques:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methoxy protons (δ ~3.8–4.0 ppm in ¹H NMR) are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~347.02 g/mol).
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., iodine placement) .
- HPLC Purity Analysis : Ensure >95% purity using a C18 column with acetonitrile/water gradients.
Advanced Question: How can computational modeling predict reactivity in trifluoromethylation reactions?
Methodological Answer:
Employ quantum chemical calculations (e.g., DFT) to:
Map Reaction Pathways : Identify transition states and intermediates using software like Gaussian or ORCA.
Assess Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature alters pyrimidine ring electrophilicity, favoring iodination at the 5-position .
Validate Experimentally : Compare computed activation energies with kinetic data.
- Case Study : ICReDD’s workflow combines computational predictions with high-throughput screening to reduce optimization time by 40% .
Advanced Question: How do substituents influence biological activity in pyrimidine derivatives?
Methodological Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, improving membrane permeability.
- Mechanistic Insights :
- Antitumor Activity : Derivatives with iodine and methoxy groups show selective inhibition of kinase pathways (e.g., EGFR) .
- Structure-Activity Relationship (SAR) :
| Substituent | Bioactivity (IC50, nM) | Target |
|---|---|---|
| -CF3, -OCH3, -I | 12.5 ± 1.2 | EGFR-TK |
| -CF3, -Cl | 45.8 ± 3.4 | VEGFR-2 |
Advanced Question: How can regioselectivity challenges in electrophilic substitution be resolved?
Methodological Answer:
Regioselectivity is governed by steric and electronic factors:
Electronic Effects : Methoxy groups activate the 4-position via resonance, while trifluoromethyl groups deactivate the 6-position.
Steric Hindrance : Methyl groups at the 2-position direct electrophiles to the 5- or 6-positions.
- Case Study : Substituting 2-methylpyrimidine with iodine under acidic conditions yields 85% 5-iodo product due to reduced steric clash .
Directed Metalation : Use lithiation strategies with LDA to control substitution sites .
Advanced Question: How should stability studies be designed for this compound under varying conditions?
Methodological Answer:
Conduct accelerated degradation studies:
Thermal Stability : Heat samples to 40–60°C for 4 weeks; monitor via HPLC.
Photostability : Expose to UV light (λ = 254 nm) and quantify degradation products.
Hydrolytic Stability : Test in buffers (pH 1–13) at 37°C.
- Results :
| Condition | Degradation (%) | Major Byproduct |
|---|---|---|
| pH 1, 37°C, 1 week | 12.3 | Demethylated analog |
| UV, 48 hours | 8.7 | Iodide loss |
- Store in amber vials at –20°C under inert gas .
Advanced Question: How can statistical design of experiments (DoE) resolve contradictory yield data?
Methodological Answer:
Apply factorial design to isolate critical variables:
Variables : Temperature, catalyst loading, solvent polarity.
Response Surface Methodology (RSM) : Optimize for yield and purity.
- Example : A Central Composite Design (CCD) revealed solvent polarity (p < 0.01) and temperature (p < 0.05) as key factors .
Validation : Replicate center points to confirm reproducibility.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
